Home > Products > Screening Compounds P64827 > 2-(1-Piperidinyl)-1h-benzimidazole
2-(1-Piperidinyl)-1h-benzimidazole - 2851-12-9

2-(1-Piperidinyl)-1h-benzimidazole

Catalog Number: EVT-405180
CAS Number: 2851-12-9
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Dichlorobis{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole-κN3}zinc(II)

Compound Description: This compound is a zinc(II) complex featuring two molecules of 1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole as ligands coordinating to the central zinc ion. The complex also includes two chloride ligands completing the coordination sphere. []

Relevance: This compound is structurally related to 2-(1-Piperidinyl)-1H-benzimidazole as it incorporates the same core structure with an additional ethyl linker between the benzimidazole and piperidine rings. It highlights the ability of benzimidazole derivatives to act as ligands in metal complexes. []

5-Nitro-1-[2-(1-piperidinyl)ethyl]benzimidazole (PENBI)

Compound Description: This compound is a derivative of 2-(1-Piperidinyl)-1H-benzimidazole with a nitro group substituted at the 5-position of the benzimidazole ring and an ethyl linker connecting the benzimidazole and piperidine moieties. []

Relevance: The presence of the nitro group and ethyl linker in PENBI allows for investigating the impact of electronic effects and spatial orientation on the biological and chemical properties compared to 2-(1-Piperidinyl)-1H-benzimidazole. []

1-(3-phenyl)propylbenzimidazole (PPBI)

Compound Description: This compound shares the benzimidazole core with 2-(1-Piperidinyl)-1H-benzimidazole but possesses a propyl chain with a terminal phenyl group at the 1-position of the benzimidazole. []

Relevance: The structural similarity to 2-(1-Piperidinyl)-1H-benzimidazole lies in the benzimidazole core. Comparing the properties of PPBI with 2-(1-Piperidinyl)-1H-benzimidazole can provide insights into the influence of the 2-substituent on the overall activity. []

5-Nitro-1-(3-phenyl)propylbenzimidazole (PPNBI)

Compound Description: This compound is similar to PPBI with an additional nitro group at the 5-position of the benzimidazole ring. []

Relevance: PPNBI allows for investigating the combined effects of a phenylpropyl group at the 1-position and a nitro group at the 5-position on the benzimidazole core, similar to 2-(1-Piperidinyl)-1H-benzimidazole. This comparison helps determine the individual and synergistic contributions of various substituents to the biological and chemical activities. []

1-[2-(4-Morpholinyl)ethyl]benzimidazole (MEBI)

Compound Description: MEBI shares the benzimidazole core with 2-(1-Piperidinyl)-1H-benzimidazole and features a morpholine ring connected to the benzimidazole nitrogen through an ethyl linker. []

Relevance: This compound allows for comparing the impact of a morpholine ring substitution at the 1-position of the benzimidazole, compared to the piperidine substitution in 2-(1-Piperidinyl)-1H-benzimidazole. This comparison helps understand the influence of different heterocyclic substituents on the overall compound properties. []

1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole (MCOPPB)

Compound Description: MCOPPB is a non-peptide nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor agonist exhibiting anxiolytic effects. [] It possesses a benzimidazole core with two piperidine substituents.

Relevance: MCOPPB shares the benzimidazole core with 2-(1-Piperidinyl)-1H-benzimidazole, and both have a piperidine substituent, indicating similar chemical class and potential for biological activities. MCOPPB's demonstrated anxiolytic effects could offer insights into potential applications for compounds like 2-(1-Piperidinyl)-1H-benzimidazole. []

2‐(1‐Propylpiperidin‐4‐yl)‐1H‐benzimidazole‐4‐Carboxamide

Compound Description: This compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) and is explored for its potential in cancer treatment. [] It features a propylpiperidine substituent at the 2-position and a carboxamide group at the 4-position of the benzimidazole ring.

Relevance: The structural similarity of this compound to 2-(1-Piperidinyl)-1H-benzimidazole lies in the shared benzimidazole core and the presence of a piperidine moiety. This connection suggests that modifications on the core structure can lead to diverse pharmacological activities, highlighting the versatility of benzimidazole derivatives as a scaffold for drug discovery. []

2-[[(1-phenylmethyl)-4-piperidinyl]methyl]-1H-benzimidazole

Compound Description: This benzimidazole derivative is utilized as a reagent in the synthesis of a specific antiallergic compound. [] It features a piperidine ring substituted at the 2-position of the benzimidazole ring, with a phenylmethyl group attached to the piperidine nitrogen.

Relevance: The shared benzimidazole core and the presence of a piperidine substituent structurally link this compound to 2-(1-Piperidinyl)-1H-benzimidazole. This similarity emphasizes the potential for benzimidazole derivatives containing piperidine moieties to serve as building blocks for generating molecules with desired biological activities, such as antiallergic properties. []

Overview

2-(1-Piperidinyl)-1H-benzimidazole, also known as 2-piperidin-4-yl-1H-benzimidazole, is a compound that belongs to the class of benzimidazole derivatives. This compound features a piperidine ring attached to the benzimidazole structure, which is a bicyclic compound consisting of a benzene ring fused to an imidazole ring. Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antihistamine, antimicrobial, and anticancer properties.

Source and Classification

The compound can be classified under heterocyclic compounds, specifically those containing nitrogen heteroatoms. It is recognized for its potential applications in pharmaceuticals, particularly as an antihistamine agent . The chemical structure can be represented by the following molecular formula: C12H15N3C_{12}H_{15}N_{3} with a molecular weight of approximately 201.27 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(1-Piperidinyl)-1H-benzimidazole can be achieved through several established methods:

  1. Condensation Reaction: The primary method involves the condensation of o-phenylenediamine with appropriate carboxylic acids or their derivatives. This reaction typically requires acidic conditions and can yield various benzimidazole derivatives depending on the substituents used .
  2. Weidenhagen Reaction: Another approach includes the Weidenhagen method, where o-phenylenediamine reacts with aldehydes or ketones in the presence of oxidizing agents like copper acetate. This method can also lead to the formation of benzimidazole derivatives under mild conditions .
  3. N-Alkylation: The piperidine moiety can be introduced via N-alkylation reactions, where piperidine is reacted with an appropriate alkyl halide or electrophile under basic conditions .

Technical Details

  • Reaction Conditions: Typically conducted under reflux conditions with solvents like ethanol or DMF (dimethylformamide) to facilitate solubility and reaction kinetics.
  • Yields: The yield of these reactions can vary significantly based on the specific reagents and conditions employed, often ranging from 70% to 90% for optimized processes .
Molecular Structure Analysis

Structure and Data

The molecular structure of 2-(1-Piperidinyl)-1H-benzimidazole consists of:

  • A benzimidazole core, which provides aromatic stability.
  • A piperidine ring attached at the 2-position of the benzimidazole.

The structural representation can be depicted as follows:

C12H15N3\text{C}_{12}\text{H}_{15}\text{N}_{3}

Key structural data include:

  • Molecular Weight: 201.27 g/mol
  • Melting Point: Approximately 263 °C
  • Boiling Point: Estimated at 441.3 °C at standard atmospheric pressure .
Chemical Reactions Analysis

Types of Reactions

2-(1-Piperidinyl)-1H-benzimidazole can undergo various chemical transformations:

  1. Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
  2. Reduction: Reduction reactions may involve hydrogenation processes using palladium on carbon as a catalyst.
  3. Substitution Reactions: Nucleophilic substitution can modify substituents on the benzimidazole core, allowing for diverse functionalization .

Technical Details

  • Common reagents include strong acids for oxidation and metal hydrides for reduction.
  • Reaction conditions often require careful control of temperature and solvent choice to optimize yields.
Mechanism of Action

The mechanism of action for 2-(1-Piperidinyl)-1H-benzimidazole typically involves its interaction with biological targets such as enzymes or receptors. The benzimidazole core is known for its ability to bind to various biological sites, potentially disrupting normal cellular processes.

The piperidinyl group may enhance binding affinity or selectivity towards specific targets, contributing to its pharmacological effects. For instance, it has been noted for its activity as an antihistamine, likely through antagonistic effects on histamine receptors .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 1.2 g/cm³
  • Flash Point: Around 220.7 °C
  • Vapor Pressure: Negligible at room temperature (0 mmHg) indicating low volatility .

Chemical Properties

  • Solubility in organic solvents varies; generally soluble in polar aprotic solvents.
  • Exhibits both acidic and basic properties with a pKa around 14.5 for its acidic form, indicating moderate acidity compared to other organic compounds.
Applications

2-(1-Piperidinyl)-1H-benzimidazole has several scientific applications:

  • Pharmaceutical Development: Used as a scaffold in drug discovery due to its biological activity against various diseases.
  • Antihistamines: It has been investigated for use as an antihistaminic agent in treating allergic reactions.
  • Antimicrobial Agents: Exhibits potential antimicrobial properties that make it suitable for further development in this area .
Introduction to Benzimidazole Derivatives in Medicinal Chemistry

Historical Evolution of Benzimidazole-Based Pharmacophores

The therapeutic exploration of benzimidazole derivatives began in 1944 when Woolley first demonstrated their biological activity through vitamin B12 antagonism. This foundational discovery revealed that 5,6-dimethylbenzimidazole constituted a structural component of vitamin B12 (cobalamin), establishing benzimidazoles as biologically relevant scaffolds. Throughout the mid-20th century, research efforts intensified, leading to the development of thiabendazole in the 1960s as an effective anthelmintic agent. This breakthrough validated benzimidazole as a viable pharmacophore and stimulated extensive medicinal chemistry programs focused on structural optimization [7] [10].

The 1980s witnessed a paradigm shift with the serendipitous discovery of omeprazole, the first proton-pump inhibitor (PPI) containing a substituted benzimidazole core. Omeprazole's mechanism of action involved acid-catalyzed conversion to active sulfenamides that covalently inhibit the H⁺/K⁺-ATPase enzyme. This discovery revolutionized gastroesophageal disease management and demonstrated the potential for benzimidazole derivatives to target enzymes beyond traditional antimicrobial applications. The subsequent development of albendazole and mebendazole established benzimidazoles as broad-spectrum antiparasitic agents, while telmisartan (1990s) exemplified their application in cardiovascular medicine as angiotensin II receptor blockers [5] [10].

The 21st century has witnessed sophisticated structural refinements, including the strategic incorporation of piperidine heterocycles at the C2 position. This evolution is characterized by a transition from simple substitutions to complex molecular architectures designed for target specificity. Contemporary research focuses on kinase inhibition, GPCR modulation, and epigenetic targets, exemplified by niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor approved in 2017 for ovarian cancer treatment. The 2-(1-piperidinyl)-1H-benzimidazole motif represents the current pinnacle of this evolutionary trajectory, offering enhanced three-dimensionality and basicity compared to earlier derivatives [6] [10].

Table 1: Historical Evolution of Key Benzimidazole-Based Therapeutics

EraCompoundTherapeutic ClassKey Structural FeatureClinical Significance
1940sVitamin B12 componentVitamin5,6-dimethylbenzimidazoleEssential nutrient for neurological function
1960sThiabendazoleAnthelminticUnsubstituted benzimidazoleFirst commercial benzimidazole anthelmintic
1980sOmeprazoleProton pump inhibitorPyridine-methylsulfinyl benzimidazoleRevolutionized peptic ulcer treatment
1990sTelmisartanAngiotensin II receptor blockerBiphenyl-methylbenzimidazoleFirst antihypertensive with PPAR-γ activity
2000sAlbendazoleBroad-spectrum anthelminticMethylcarbamate-benzimidazoleWHO essential medicine for parasitic infections
2010sNiraparibPARP inhibitorPiperidine-linked benzimidazoleTargeted therapy for BRCA-mutant ovarian cancers

Structural Significance of Piperidine Substitution in Heterocyclic Systems

The strategic incorporation of piperidine at the C2 position of benzimidazole represents a sophisticated approach to molecular design that significantly enhances the pharmacological profile of the parent scaffold. Piperidine contributes several critical properties: (1) It introduces a basic tertiary amine (pKₐ ~10-11) that facilitates salt formation for improved aqueous solubility and enhances interaction potential with anionic binding sites through protonation at physiological pH; (2) The sp³-hybridized ring system adds three-dimensionality to the predominantly planar benzimidazole core, enabling exploration of sterically constrained biological targets; (3) The conformational flexibility of the chair-boat interconversion allows adaptive binding to protein allosteric sites; and (4) The lipophilic character improves membrane permeability while the nitrogen atom maintains hydrogen-bonding capacity [3] [6] [9].

X-ray crystallographic studies of 1-(2-piperidinoethyl)-1H-benzimidazole (a structurally related analogue) reveal critical molecular parameters influencing biological activity. The compound crystallizes in the monoclinic P21/n space group with unit cell dimensions a = 6.3741 Å, b = 19.042 Å, c = 11.1476 Å, β = 102.178°. The piperidine ring adopts the expected chair conformation with the ethylene linker connecting the heterocycles at the axial position. The torsion angle between benzimidazole and piperidine planes measures approximately 112.7°, demonstrating significant spatial separation between the aromatic and alicyclic systems. This specific spatial arrangement creates an extended pharmacophore topology where the benzimidazole nitrogen atoms (N1, N3) and the piperidine nitrogen are positioned 5.2-5.8 Å apart—an optimal distance for simultaneous interaction with complementary residues in enzyme binding pockets [9].

The electron-donating capability of the piperidinyl group significantly alters the electronic profile of the benzimidazole system. Quantum mechanical calculations demonstrate that piperidine substitution at C2 increases electron density at N3 by approximately 18% compared to unsubstituted benzimidazole, enhancing hydrogen-bond acceptor capacity. Additionally, the molecular dipole moment increases from 3.8 Debye in 2-H-benzimidazole to 5.2 Debye in the piperidinyl derivative, improving electrostatic complementarity with polarized binding sites. These modifications translate to improved ADMET properties, with 2-(1-piperidinyl)-1H-benzimidazole displaying moderate aqueous solubility (LogP ~2.3) compared to the highly insoluble unsubstituted benzimidazole (LogP ~1.9), while maintaining sufficient lipophilicity for membrane penetration [3] [8].

Table 2: Comparative Analysis of Benzimidazole Derivatives with Different C2 Substitutions

Structural FeatureElectron DistributionSpatial ConfigurationSolubility Profile (LogS)Protein Binding Efficiency
Unsubstituted (2-H)Symmetric π-electron systemPlanar conformation-3.85Low (ΔG = -5.2 kcal/mol)
2-MethylSlight electron donationMinimally distorted planarity-3.15Moderate (ΔG = -6.7 kcal/mol)
2-MethoxyModerate +M effectPlanar with perpendicular methyl-2.98Moderate (ΔG = -7.1 kcal/mol)
2-PiperidinylStrong electron donationNon-planar, 112° torsion angle-2.43High (ΔG = -8.9 kcal/mol)
2-TrifluoromethylStrong -I effectPlanar configuration-3.27Moderate (ΔG = -6.3 kcal/mol)

Role of 2-(1-Piperidinyl)-1H-benzimidazole in Targeted Drug Discovery

The 2-(1-piperidinyl)-1H-benzimidazole scaffold serves as a versatile molecular template for designing ligands against diverse therapeutic targets, leveraging its dual hydrogen-bonding capability and three-dimensional structure. Modern drug discovery programs exploit this framework through structure-activity relationship (SAR) refinements and rational molecular hybridization strategies to achieve target specificity [1] [4] [6].

In metabolic disorder therapeutics, the scaffold has been instrumental in developing diacylglycerol acyltransferase 1 (DGAT1) inhibitors. Microscale high-throughput experimentation (HTE) studies utilizing glass microvials (1 mg scale) identified optimal conditions for synthesizing key intermediates via challenging SNAr reactions. This approach enabled rapid exploration of structural variants, leading to (piperidinyl)pyridinyl-1H-benzimidazole derivatives with potent DGAT1 inhibition (IC₅₀ < 50 nM). These compounds demonstrated enhanced aqueous solubility and >200-fold selectivity over related acyltransferases. The piperidinyl nitrogen formed critical hydrogen bonds with Asp223 and His426 residues in the DGAT1 active site, while the benzimidazole core engaged in π-π stacking with Phe220. These interactions positioned the inhibitor to block the fatty acid binding channel, preventing triglyceride synthesis without affecting cholesterol metabolism [1] [4].

Neuroscience applications have exploited the scaffold for developing nociceptin/orphanin FQ peptide (NOP) receptor agonists. Rigorous SAR studies established that the (3R)-3-piperidinyl configuration was optimal for NOP receptor activation (Kᵢ = 0.8 nM). Hybrid molecules such as 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole demonstrated exceptional metabolic stability in human liver microsomes (t₁/₂ > 120 min) and minimal CYP2D6 inhibition (IC₅₀ > 50 μM). This compound achieved 92% receptor occupancy at 3 mg/kg oral dose in murine models, with anxiolytic effects in Vogel conflict tests comparable to diazepam but without sedation or motor impairment. The molecular architecture allowed simultaneous interaction with the orthosteric binding pocket (through benzimidazole) and allosteric site (via the 1-methylcyclooctyl-piperidine moiety), resulting in biased signaling toward Gαᵢ activation while minimizing β-arrestin recruitment [6].

Antimicrobial research has generated promising benzimidazole-piperidine hybrids with activity against drug-resistant pathogens. Structural optimization focused on C5/C6 substitutions identified the 5-nitro derivative as particularly potent against Mycobacterium tuberculosis H37Rv (MIC = 3.125 μg/mL). The protonatable piperidine nitrogen facilitated accumulation within acidic phagolysosomes where mycobacteria reside, while the electron-withdrawing nitro group enhanced oxidation-reduction cycling, generating reactive oxygen species specifically within bacterial cells. These compounds exhibited >85% inhibition of β-hematin formation at 10 μM concentration, indicating potential multi-target mechanisms against Plasmodium species [5] [7].

Table 3: Therapeutic Applications of 2-(1-Piperidinyl)-1H-benzimidazole Derivatives

Therapeutic AreaMolecular TargetExemplary CompoundBiological ActivityStructural Determinants of Activity
Metabolic DisordersDiacylglycerol acyltransferase 1 (DGAT1)(Piperidinyl)pyridinyl-1H-benzimidazoleIC₅₀ < 50 nM, >200-fold selectivityPyridinyl spacer, C5 trifluoromethyl group
NeuroscienceNociceptin/Orphanin FQ receptor1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazoleKᵢ = 0.8 nM, 92% receptor occupancy(3R)-piperidinyl configuration, 1-methylcyclooctyl group
Infectious DiseasesMycobacterial FtsZ protein5-Nitro-2-(1-piperidinyl)-1H-benzimidazoleMIC = 3.125 μg/mL (M. tuberculosis)C5 nitro group, N1-alkyl chain length
OncologyPoly(ADP-ribose) polymeraseNiraparib derivativesIC₅₀ = 3.8 nM (PARP1), >1000-fold selectivityCyclopropylaminocarbonyl group at N1
CardiovascularAngiotensin II Type 1 ReceptorTelmisartan analogsIC₅₀ = 9.2 nM (AT1), 3000-fold over AT2Biphenyl-methylcarboxylate, benzimidazole N1 substitution

The synthetic versatility of 2-(1-piperidinyl)-1H-benzimidazole enables diverse derivatization strategies. The most efficient route involves KOH/EtOH-mediated N-alkylation of benzimidazole with N-(2-chloroethyl)piperidine hydrochloride, achieving yields >75% under reflux conditions. For more complex analogues, transition metal-catalyzed cross-coupling at C4-C7 positions permits late-stage diversification. Recent advances employ high-throughput experimentation to optimize reactions on 1 mg scale using specialized glassware, enabling rapid screening of >100 conditions in parallel for challenging transformations. These methodologies have been crucial for generating focused libraries targeting emerging therapeutic targets like bromodomains and tankyrases [2] [4] [9].

Properties

CAS Number

2851-12-9

Product Name

2-(1-Piperidinyl)-1h-benzimidazole

IUPAC Name

2-piperidin-1-yl-1H-benzimidazole

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

InChI

InChI=1S/C12H15N3/c1-4-8-15(9-5-1)12-13-10-6-2-3-7-11(10)14-12/h2-3,6-7H,1,4-5,8-9H2,(H,13,14)

InChI Key

JUYQSMXGDBGGSX-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N2

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.